3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
This quinazoline-2,4-dione derivative features a 1,3-benzodioxol-5-ylmethyl group at position 3 and a 1,2,4-oxadiazole ring substituted with a 4-isopropoxyphenyl moiety at position 6. The benzodioxole group enhances lipophilicity and metabolic stability, while the oxadiazole-oxygenated aryl system may improve binding interactions with biological targets, such as enzymes or receptors involved in inflammatory or microbial pathways .
Properties
CAS No. |
1207013-81-7 |
|---|---|
Molecular Formula |
C27H22N4O6 |
Molecular Weight |
498.495 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H22N4O6/c1-15(2)36-19-7-4-17(5-8-19)24-29-25(37-30-24)18-6-9-20-21(12-18)28-27(33)31(26(20)32)13-16-3-10-22-23(11-16)35-14-34-22/h3-12,15H,13-14H2,1-2H3,(H,28,33) |
InChI Key |
BTYGPJVDYVVWGO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline-based compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.44 g/mol. The structure features a quinazoline core substituted with a benzodioxole moiety and an oxadiazole ring, which may contribute to its biological activity.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit various kinases involved in cancer progression:
- VEGFR-2 Inhibition : Quinazoline derivatives have shown promise as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. For instance, a related quinazoline compound demonstrated an IC50 value below 2 nM against VEGFR-2 in cellular assays .
- Cell Proliferation : In vivo studies have reported that quinazoline-based compounds can significantly inhibit tumor growth. For example, one study noted that a similar compound inhibited the growth of lung carcinoma xenografts by approximately 79% when administered at a dose of 100 mg/kg for 21 days .
Antibacterial Activity
The antibacterial potential of quinazoline derivatives has also been explored:
- Mechanism of Action : Some studies suggest that these compounds act by inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. Optimizations in the chemical structure have led to increased selectivity towards bacterial enzymes over mammalian counterparts .
- Efficacy Against Pathogens : Recent research has identified several quinazoline analogs with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA. For instance, certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1 µg/mL against pathogenic strains .
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of quinazoline derivatives is essential for evaluating their therapeutic potential:
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Differences and Implications
Position 3 Substituents: Target Compound: The 1,3-benzodioxole group is electron-rich and may enhance metabolic stability compared to the 4-chlorobenzyl (electron-withdrawing) and 2-methoxybenzyl (moderate electron-donating) groups . 2-Methoxybenzyl Analog: Methoxy groups improve solubility but may undergo demethylation in vivo .
Thiophene Analog: The sulfur atom in thiophene may participate in π-π stacking but could also increase susceptibility to metabolic oxidation . Dimethoxyphenyl Analog: Electron-donating methoxy groups may improve binding to polar active sites but reduce blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the quinazoline-2,4-dione core with substituted oxadiazole and benzodioxole moieties?
- Methodological Answer : The quinazoline-2,4-dione core can be synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For the 1,2,4-oxadiazole ring at position 7, a two-step approach is advised:
Intermediate Preparation : React 4-isopropoxyphenylcarboximidamide with a carboxylic acid derivative (e.g., 7-carboxyquinazoline-2,4-dione) under microwave or thermal conditions to form an amidoxime intermediate.
Cyclization : Use dehydrating agents (e.g., DCC or EDCI) to cyclize the amidoxime into the oxadiazole ring .
- Key Considerations : Monitor reaction progress via HPLC or TLC to avoid over-cyclization. Yields may vary with substituent steric effects.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish regioisomers in the oxadiazole-substituted quinazoline scaffold?
- Methodological Answer :
- 1H NMR : The oxadiazole proton (if present) appears as a singlet at δ 8.5–9.0 ppm. The benzodioxole methylene protons show distinct AB coupling (δ 5.0–5.5 ppm).
- IR : Confirm the presence of carbonyl groups (quinazoline-dione C=O at ~1700 cm⁻¹) and oxadiazole C=N stretching (~1600 cm⁻¹).
- HRMS : Exact mass analysis resolves molecular ion peaks (e.g., [M+H]+ at m/z 506.1452 for C₂₇H₂₃N₄O₆) .
- Data Contradiction Tip : If MS/MS fragmentation patterns conflict with expected structures, re-evaluate synthetic intermediates for unintended rearrangements.
Q. What stability challenges arise for this compound under physiological conditions, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis Risk : The oxadiazole ring is prone to hydrolysis in acidic/alkaline conditions. Assess stability via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h, monitored by HPLC).
- Light Sensitivity : Benzodioxole derivatives may degrade under UV light. Store samples in amber vials at –20°C .
- Example Data :
| Condition | Degradation (%) | Half-life (h) |
|---|---|---|
| pH 1.2 | 25% | 6.5 |
| pH 7.4 | 8% | 24.0 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing metabolic instability?
- Methodological Answer :
- Substitution Analysis : Replace the 4-isopropoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Prodrug Design : Mask the quinazoline-dione carbonyls as ester prodrugs to improve solubility and reduce first-pass metabolism .
- Data Contradiction Tip : If increased potency correlates with reduced solubility, employ co-solvent systems (e.g., PEG-400/water) for in vivo assays.
Q. What experimental designs resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy?
- Methodological Answer :
Target Engagement Assays : Use biophysical methods (e.g., SPR or ITC) to confirm direct binding to the target enzyme.
Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to verify adequate exposure .
- Example Workflow :
| Assay Type | IC₅₀ (nM) | Plasma Cmax (µg/mL) | Brain Penetration (Brain/Plasma Ratio) |
|---|---|---|---|
| In vitro (Kinase X) | 50 | - | - |
| In vivo (Mouse) | - | 2.5 | 0.3 |
Q. How can computational modeling predict interactions with off-target receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL or PDB.
- MD Simulations : Run 100-ns simulations to assess binding stability at ATP-binding pockets (e.g., kinases, GPCRs) .
- Key Insight : The benzodioxole group may exhibit π-π stacking with aromatic residues (e.g., Tyr341 in EGFR), requiring steric optimization .
Methodological Considerations Table
| Research Objective | Recommended Technique | Critical Parameters |
|---|---|---|
| Synthetic Yield Optimization | Microwave-assisted synthesis | Temperature (80–120°C), solvent (DMF) |
| Solubility Enhancement | Co-solvent systems (DMSO:PBS = 1:9) | Equilibrium time (24h), filtration |
| In Vivo Toxicity Screening | Zebrafish embryo model | LC₅₀ determination, teratogenicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
